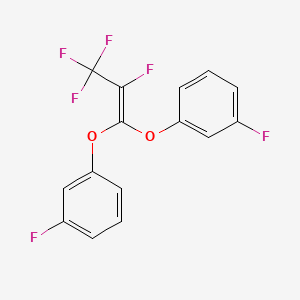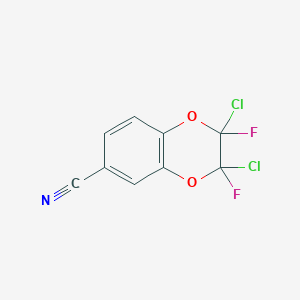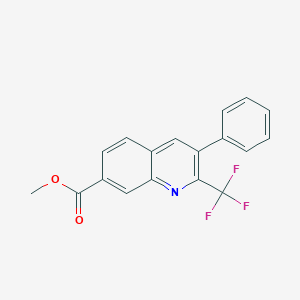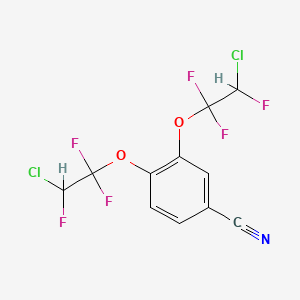
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene, also known as TFP, is a fluorinated organic compound that has been used in a variety of applications in scientific research. Its unique chemical structure makes it an ideal reagent for a variety of synthetic and analytical processes. This article will provide an overview of TFP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene involves the reaction of 3-fluorophenol with 2,3,3,3-tetrafluoropropene in the presence of a base to form the desired product.
Starting Materials
3-fluorophenol, 2,3,3,3-tetrafluoropropene, Base (e.g. potassium hydroxide)
Reaction
Step 1: Dissolve 3-fluorophenol in a suitable solvent (e.g. ethanol), Step 2: Add a base (e.g. potassium hydroxide) to the solution and stir, Step 3: Slowly add 2,3,3,3-tetrafluoropropene to the solution while stirring, Step 4: Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours), Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane), Step 6: Purify the product using standard techniques (e.g. column chromatography)
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a solvent in chromatographic separations. It has also been used as a reagent in the synthesis of small molecules, such as drugs and pharmaceuticals. Additionally, 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene has been used in the synthesis of fluorinated polymers, which are used in a variety of applications, including biomedical and food packaging.
Mecanismo De Acción
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene is an organic compound with a unique chemical structure that allows it to interact with other molecules. Its unique structure allows it to form strong hydrogen bonds with other molecules, as well as to act as an electron donor or acceptor. This makes it an ideal reagent for a variety of synthetic and analytical processes.
Efectos Bioquímicos Y Fisiológicos
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene has been shown to modulate the activity of other enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve signals. 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene has also been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene has many advantages for use in laboratory experiments. It is a relatively non-toxic compound, making it safe to handle and use in the lab. Additionally, it is a relatively stable compound, with a low vapor pressure and a low volatility, making it suitable for use in a variety of experiments. However, 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a relatively reactive compound, making it difficult to use in experiments that require long reaction times.
Direcciones Futuras
The use of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene in scientific research has the potential to open up many new and exciting possibilities. For example, further research could be conducted on the use of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene as an antimicrobial agent, as well as its potential use in the synthesis of new and novel compounds. Additionally, further research could be conducted on the use of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene in the synthesis of fluorinated polymers, which have potential applications in food packaging and biomedical devices. Finally, further research could be conducted on the use of 2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene in the synthesis of small molecules, such as drugs and pharmaceuticals.
Propiedades
IUPAC Name |
1-fluoro-3-[2,3,3,3-tetrafluoro-1-(3-fluorophenoxy)prop-1-enoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-9-3-1-5-11(7-9)22-14(13(18)15(19,20)21)23-12-6-2-4-10(17)8-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWYTTCTJZFJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=C(C(F)(F)F)F)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-Tetrafluoro-1,1-bis(3-fluorophenoxy)-prop-1-ene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














